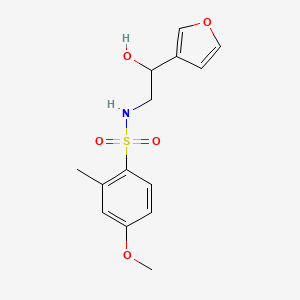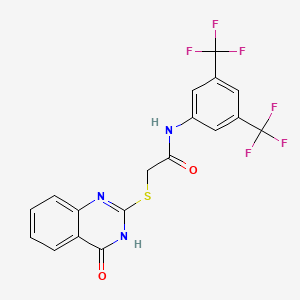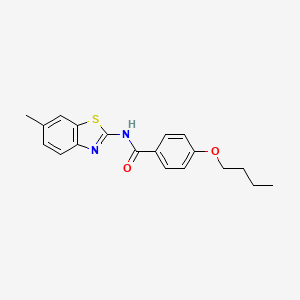![molecular formula C20H19N5OS B2963196 1-(2,3-dihydro-1H-indol-1-yl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)ethan-1-one CAS No. 921881-38-1](/img/structure/B2963196.png)
1-(2,3-dihydro-1H-indol-1-yl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1H-indol-1-yl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)ethan-1-one is a complex organic compound that features a unique combination of indole, imidazo[2,1-c][1,2,4]triazole, and ethanone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the indole moiety: Starting from aniline derivatives, cyclization reactions can be employed to form the indole ring.
Synthesis of the imidazo[2,1-c][1,2,4]triazole core: This can be achieved through the cyclization of appropriate hydrazine and aldehyde derivatives.
Coupling reactions:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3-dihydro-1H-indol-1-yl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The indole and imidazo[2,1-c][1,2,4]triazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are commonly employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole or imidazo[2,1-c][1,2,4]triazole derivatives.
Applications De Recherche Scientifique
1-(2,3-dihydro-1H-indol-1-yl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biological Studies: Investigation of its biological activity, including potential anti-cancer, anti-inflammatory, or antimicrobial properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)ethan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and imidazo[2,1-c][1,2,4]triazole moieties. These interactions may modulate biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
1-(2,3-dihydro-1H-indol-1-yl)-2-(phenylsulfanyl)ethan-1-one: Lacks the imidazo[2,1-c][1,2,4]triazole moiety.
2-(1H-indol-3-yl)-1-(phenylsulfanyl)ethan-1-one: Different positioning of the indole moiety.
1-(2,3-dihydro-1H-indol-1-yl)-2-(phenylthio)ethan-1-one: Contains a thioether instead of a sulfanyl linkage.
Uniqueness: 1-(2,3-dihydro-1H-indol-1-yl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)ethan-1-one is unique due to the presence of both indole and imidazo[2,1-c][1,2,4]triazole moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c26-18(24-11-10-15-6-4-5-9-17(15)24)14-27-20-22-21-19-23(12-13-25(19)20)16-7-2-1-3-8-16/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPQZCQMLUOPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C4N3CCN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2963113.png)


![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-phenoxybenzamide](/img/structure/B2963116.png)
![(S)-methyl 3-methyl-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)butanoate](/img/structure/B2963118.png)
![2-[3-Methyl-1-(morpholinocarbonyl)butyl]-1-isoindolinone](/img/structure/B2963121.png)

![ethyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride](/img/structure/B2963127.png)

![N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide](/img/structure/B2963130.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2963133.png)

![2-methylsulfanyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2963135.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2963136.png)
